molecular formula C13H13Br2NO3 B13436611 4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol

4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol

Cat. No.: B13436611
M. Wt: 391.05 g/mol
InChI Key: CSCYJNGTIGLHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol is a chemical compound that serves as an impurity of Arbidol, a medicinal agent used for treating viral infections. The compound has a molecular formula of C13H13Br2NO3 and a molecular weight of 391.05. It is known for its antiviral properties and is primarily used in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of brominating agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

the synthesis likely involves standard organic chemistry techniques such as bromination and amination under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include brominating agents, reducing agents, and nucleophiles. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol is primarily used in scientific research, particularly in the study of antiviral agents. Its applications include:

    Chemistry: Used as a reference compound in the synthesis and analysis of antiviral agents.

    Biology: Studied for its interactions with viral proteins and its potential to inhibit viral replication.

    Medicine: Investigated for its potential use in developing new antiviral drugs.

    Industry: Used in the development and testing of antiviral formulations.

Mechanism of Action

The mechanism of action of 4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol involves its interaction with viral proteins, leading to the inhibition of viral replication. The compound targets specific molecular pathways involved in the viral life cycle, although detailed studies on its exact mechanism are limited.

Comparison with Similar Compounds

Similar Compounds

    Arbidol: The parent compound, known for its antiviral properties.

    Umifenovir: Another antiviral agent with a similar structure and mechanism of action

Uniqueness

4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol is unique due to its specific structural modifications, which may confer distinct antiviral properties compared to its parent compound, Arbidol. These modifications can affect its interaction with viral proteins and its overall efficacy as an antiviral agent.

Properties

IUPAC Name

ethyl 6-bromo-2-(bromomethyl)-5-hydroxy-1-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Br2NO3/c1-3-19-13(18)12-7-4-11(17)8(15)5-9(7)16(2)10(12)6-14/h4-5,17H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCYJNGTIGLHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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